molecular formula C18H14N2O3 B2390170 Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate CAS No. 866142-63-4

Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate

Cat. No.: B2390170
CAS No.: 866142-63-4
M. Wt: 306.321
InChI Key: HBMZEXGAVOKBFS-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate is a complex organic compound with a unique structure that includes a naphthyl group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate typically involves the reaction of 2-naphthol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This is followed by the addition of a cyano group through a nitrile formation reaction. The reaction conditions often require a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the naphthyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-phenylacrylate: Similar in structure but with a phenyl group instead of a naphthyl group.

    Methyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate: Similar but with a methyl ester instead of an ethyl ester.

    2-Cyano-3-nitrilo-1-propenyl derivatives: Various derivatives with different substituents on the naphthyl or propenyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a cyano group and a naphthyl group allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[1-(2,2-dicyanoethenyl)naphthalen-2-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-22-18(21)12-23-17-8-7-14-5-3-4-6-15(14)16(17)9-13(10-19)11-20/h3-9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMZEXGAVOKBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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